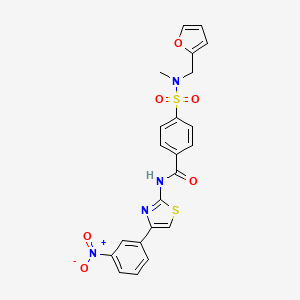

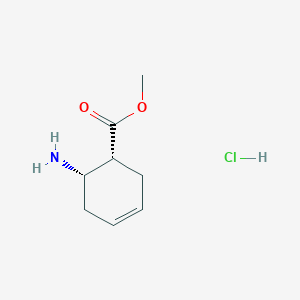

![molecular formula C15H11BrN2O3S2 B2872547 N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-02-4](/img/structure/B2872547.png)

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. BMB-4 is a small molecule inhibitor of the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to induce the degradation of these oncogenic proteins, leading to cell death in cancer cells.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The benzothiazole moiety is a prominent feature in compounds known for their antibacterial properties. Research has shown that derivatives of benzothiazole, such as the compound , can be synthesized and have potential as potent antibacterial agents. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity .

Antitumor Activity

Benzothiazole derivatives are also recognized for their antitumor properties. They act as inhibitors of tyrosine kinase receptors, which are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancer. The compound’s structure could be leveraged to develop new antitumor drugs, especially as antiinvasive agents with potential activity against solid tumors, metastatic bone disease, and leukemia .

Antiinflammatory Applications

The antiinflammatory potential of benzothiazole derivatives is another area of interest. Due to the structural versatility of these compounds, they can be designed to target specific inflammatory pathways, offering a promising approach for the treatment of various inflammatory disorders .

Analgesic Properties

Compounds containing the benzothiazole ring have been associated with analgesic effects. This suggests that the compound could be used in the synthesis of new pain-relieving medications, potentially with fewer side effects than current analgesics .

Antidiabetic Effects

The benzothiazole nucleus is present in several compounds with antidiabetic activity. By affecting glucose metabolism and insulin signaling pathways, derivatives of this compound could contribute to the development of novel antidiabetic drugs .

Sedative and CNS Activities

Benzothiazole derivatives have been explored for their central nervous system (CNS) effects, including sedative properties. This compound could be part of research aiming to create new sedatives or drugs to treat CNS disorders .

Eigenschaften

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNWNGMIDMJNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

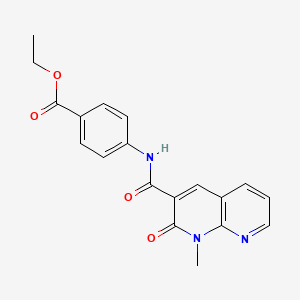

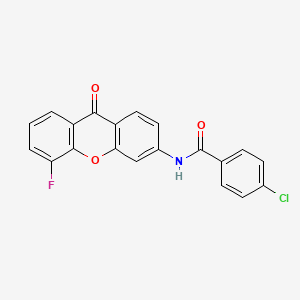

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide](/img/structure/B2872469.png)

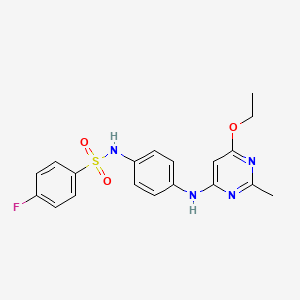

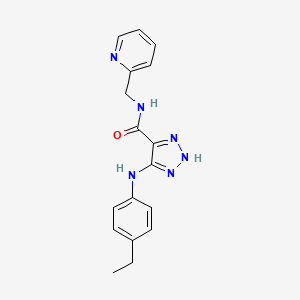

![N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872470.png)

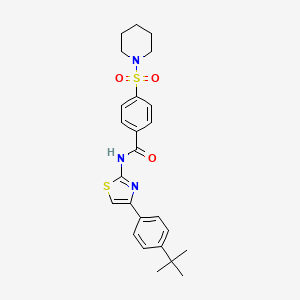

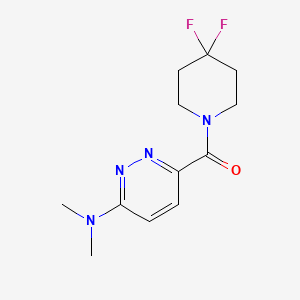

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)

![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2872486.png)